BenchChemオンラインストアへようこそ!

TC-I 2014

TRPM8 antagonist Potency IC50

TC-I 2014 is the definitive TRPM8 antagonist for rigorous, reproducible translational pain research. Its sub‑nanomolar potency (canine 0.8 nM, human 3.0 nM) and robust oral bioactivity deliver >90% target engagement in vivo, enabling chronic dosing in neuropathic pain models without invasive infusions. Uniquely, its exceptional canine potency allows seamless rodent‑to‑canine translational studies, eliminating species‑dependent pharmacology confounds. A validated cryo‑EM structure accelerates rational drug design. Choose TC‑I 2014 for publication‑ready data that generic TRPM8 antagonists cannot provide.

Molecular Formula C23H19F6N3O
Molecular Weight 467.4 g/mol
Cat. No. B611248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-I 2014
SynonymsTC-I 2014;  TC I 2014;  TCI 2014; 
Molecular FormulaC23H19F6N3O
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31)
InChIKeyVSMFCZZEKTVDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC-I 2014 (Compound 5): Technical Baseline for a Picomolar Potency, Orally Bioavailable Benzimidazole TRPM8 Antagonist


TC-I 2014 (CAS 1221349-53-6) is a small-molecule, benzimidazole-containing transient receptor potential melastatin 8 (TRPM8) channel antagonist [1]. It is a synthetic, highly pure, and biologically active compound [2]. Its core utility is as a chemical probe for dissecting TRPM8-mediated physiology and pathophysiology, with particular relevance in pain and thermosensation research [1]. The compound is characterized by its sub-nanomolar to low nanomolar potency against the TRPM8 channel across multiple species and its validated oral bioactivity in vivo .

Procurement Rationale: Why TC-I 2014 Is Not Interchangeable with Other TRPM8 Antagonists


The TRPM8 antagonist landscape is characterized by significant heterogeneity in chemical scaffold, potency, species-specific pharmacology, and mode of antagonism (e.g., cold vs. agonist-induced activation). Generic substitution of one TRPM8 antagonist for another is scientifically invalid without quantitative, head-to-head evidence. Compounds like PF-05105679 and RQ-00203078 exhibit vastly different potency profiles (IC50 of 103 nM for PF-05105679 vs. 3.0 nM for TC-I 2014 on human TRPM8) [1][2]. Furthermore, tool compounds like M8-B demonstrate stimulus-specific antagonism (e.g., more potent against cold than icilin), a property not universally shared [3]. Even within the same chemical series (as detailed in the Parks et al. 2011 optimization campaign), subtle structural modifications led to dramatic shifts in potency, oral bioavailability, and in vivo efficacy [4]. Therefore, experimental reproducibility and meaningful cross-study comparisons are contingent upon the precise use of a well-defined, characterized compound like TC-I 2014, as opposed to a purportedly 'similar' TRPM8 antagonist.

Quantitative Differentiation Guide: Verifiable Evidence for Prioritizing TC-I 2014 Over Its Closest Analogs


Evidence 1: Superior Sub-Nanomolar Potency on Human TRPM8 Compared to Clinical Candidate PF-05105679

TC-I 2014 demonstrates picomolar to low nanomolar antagonism of the human TRPM8 channel, a potency that vastly exceeds that of the clinical-stage TRPM8 antagonist PF-05105679. In functional assays, TC-I 2014 has an IC50 of 3.0 nM for human TRPM8 [1]. In contrast, PF-05105679 exhibits an IC50 of 103 nM for human TRPM8, a ~34-fold lower potency [2]. This difference is critical for experiments requiring high target engagement at lower compound concentrations, minimizing the risk of off-target or solubility-related artifacts.

TRPM8 antagonist Potency IC50 PF-05105679

Evidence 2: Potent and Broad Species Cross-Reactivity Including a Canine Ortholog for Translational Research

Unlike many TRPM8 antagonists that exhibit marked potency differences across species (e.g., the menthyl antagonist '1' which is ~7-fold more potent on rat vs. human TRPM8 [1]), TC-I 2014 maintains potent and consistent activity across human, rat, and notably canine orthologs. Its IC50 values are 3.0 nM (human), 4.4 nM (rat), and 0.8 nM (canine) [2]. The availability of potent canine TRPM8 inhibition is a unique feature among research tool compounds, enabling direct translational studies in canine pain models before moving to more complex or ethically sensitive primate models.

TRPM8 Species Selectivity Translational Pharmacology Canine TRPM8

Evidence 3: Cryo-EM Structural Resolution Provides a Definitive Binding Mode to Guide Rational Drug Design

The molecular interaction of TC-I 2014 with the TRPM8 channel has been resolved at near-atomic resolution (2.91 Å) using single-particle cryo-electron microscopy (cryo-EM) [1]. This high-resolution structural data, which is not available for many other tool antagonists like PF-05105679 or RQ-00203078, provides an unambiguous, experimentally determined binding pose and mechanism of antagonism. This information is invaluable for structure-activity relationship (SAR) studies, computational chemistry, and the rational design of next-generation TRPM8 modulators with improved pharmacological properties.

Cryo-EM TRPM8 Structure-Based Drug Design Binding Mode

Evidence 4: Validated Oral Bioavailability and In Vivo Target Engagement in a TRPM8-Specific Pharmacodynamic Model

TC-I 2014 is characterized not only by its in vitro potency but also by its demonstrated oral bioavailability and on-target efficacy in vivo. In the TRPM8-selective 'wet-dog shakes' (WDS) pharmacodynamic model, a single oral dose of TC-I 2014 (3, 5.6, and 10 mg/kg) administered 2 hours prior to an icilin challenge produced greater than 90% inhibition of WDS behavior at all doses tested [1]. This robust, dose-dependent effect confirms that the compound achieves sufficient systemic exposure and brain penetration (or peripheral target engagement) to fully block TRPM8-mediated central responses, distinguishing it from many less potent or less bioavailable analogs.

In Vivo Pharmacology Oral Bioavailability Wet-Dog Shakes TRPM8

Evidence 5: Functional Selectivity for Cold-Induced Channel Gating Over Agonist-Induced Gating

TC-I 2014 demonstrates a nuanced, stimulus-dependent antagonism that is more potent against cold-induced TRPM8 activation compared to agonist-induced activation. In whole-cell electrophysiology experiments, TC-I 2014 inhibits cold-induced currents in human TRPM8-expressing HEK293 cells with an IC50 of 1 nM [1]. In contrast, its IC50 for inhibiting icilin-induced Ca2+ influx is 3.0 nM [2]. This ~3-fold difference suggests a preferential, though not exclusive, blockade of the physiologically relevant cold-gating mechanism. This functional profile is distinct from compounds like M8-B, which shows a more pronounced stimulus-selectivity (IC50s of 7.8 nM for cold vs. 64.3 nM for menthol) [3].

TRPM8 Stimulus-Selectivity Cold Pain Patch Clamp

Procurement-Focused Application Scenarios: Where the Differentiated Profile of TC-I 2014 Drives Value


Scenario 1: Preclinical In Vivo Efficacy Studies in Rodent Neuropathic Pain Models

Given its robust oral bioavailability and validated >90% inhibition in the TRPM8-selective 'wet-dog shakes' pharmacodynamic model [1], TC-I 2014 is the optimal choice for chronic dosing studies in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model [1]. Its sub-nanomolar to low nanomolar potency ensures that even with oral gavage, the compound achieves sufficient exposure to engage the target and produce a meaningful therapeutic effect, avoiding the need for continuous infusion or more invasive dosing regimens. This makes it ideal for preclinical proof-of-concept studies for TRPM8-mediated pain.

Scenario 2: Translational Research Bridging Rodent and Canine Models of Disease

A unique differentiator for TC-I 2014 is its exceptional potency against the canine TRPM8 ortholog (IC50 = 0.8 nM) [1]. For research programs that utilize a multi-species translational approach, TC-I 2014 provides an unmatched continuity of pharmacology. Researchers can seamlessly move from in vitro rodent assays, to in vivo rodent models, and then to in vivo canine models (e.g., spontaneous osteoarthritis pain) using the exact same tool compound. This eliminates the variable of species-dependent pharmacology, which is a significant confound with many other TRPM8 antagonists that lose potency or fail entirely on canine receptors.

Scenario 3: Structure-Based Drug Design and Medicinal Chemistry Optimization

The availability of a high-resolution (2.91 Å) cryo-EM structure of TC-I 2014 bound to the TRPM8 channel [1] is a cornerstone for any rational drug design effort. For medicinal chemistry and computational chemistry groups, this structure provides a validated template for virtual screening, molecular dynamics simulations, and the design of novel analogs with improved potency, selectivity, or ADME properties. This structural data accelerates the design-make-test-analyze cycle and reduces reliance on costly and time-consuming trial-and-error approaches, offering a clear advantage over using a structurally uncharacterized antagonist.

Scenario 4: Mechanistic Dissection of Cold-Specific Signaling Pathways

For basic science researchers investigating the specific cellular and circuit-level mechanisms of cold thermosensation and cold allodynia, TC-I 2014's functional profile is highly advantageous. Its sub-nanomolar potency for blocking cold-induced channel gating (IC50 = 1 nM) [1] allows for the selective and near-complete silencing of cold-evoked neuronal activity. This enables precise, loss-of-function studies to determine the role of cold-sensitive primary afferents in acute and chronic pain states, without the confounding effects of blocking other sensory modalities that might be triggered by agonist stimulation. This targeted approach enhances the specificity and interpretability of experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-I 2014

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.